3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization at specific positions.
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Formation of the Thieno[2,3-d]pyrimidine Core
Starting Materials: 2-aminothiophene derivatives and β-dicarbonyl compounds.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).
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Functionalization
Isobutylation: Introduction of the isobutyl group can be achieved through alkylation reactions using isobutyl halides in the presence of a base.
Mercapto Group Introduction: The mercapto group is typically introduced via thiolation reactions using thiolating agents such as thiourea or thiols under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Products: Oxidized derivatives, which may include sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Products: Reduced forms, potentially altering the mercapto group to a thiol or other reduced species.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives at various positions on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.
Scientific Research Applications
3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
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Chemistry
Catalysis: Used as a ligand in coordination chemistry.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
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Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological substrates.
Antimicrobial Activity: Investigated for its potential to inhibit bacterial and fungal growth.
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Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.
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Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include:
Enzyme Inhibition: Binding to the active site or allosteric sites, preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist to modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)benzoic acid
- 2-(p-Tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Uniqueness
3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its isobutyl and mercapto groups provide unique binding properties and reactivity compared to other thieno[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
5,6-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c1-6(2)5-14-11(15)9-7(3)8(4)17-10(9)13-12(14)16/h6H,5H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVIOCVTPORHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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